Lower Lipophilicity Compared to Ethyl Ester
Methyl 3-nitro-4-(propylamino)benzoate exhibits a calculated LogP value of 2.80 , which is notably lower than the 3.19 LogP of its direct ethyl ester analog (Ethyl 3-nitro-4-(propylamino)benzoate, CAS 312922-00-2) . This 0.39 LogP unit reduction corresponds to an approximately 2.5-fold decrease in octanol-water partition coefficient, indicating significantly lower lipophilicity. In drug discovery, this property is critical for optimizing aqueous solubility and reducing non-specific binding.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.80 (cLogP) |
| Comparator Or Baseline | Ethyl 3-nitro-4-(propylamino)benzoate (CAS 312922-00-2): 3.19 (cLogP) |
| Quantified Difference | Δ = 0.39 LogP units lower (approx. 2.5-fold lower lipophilicity) |
| Conditions | In silico calculation (ChemSrc/ACD/Labs) |
Why This Matters
The lower LogP of the methyl ester directly impacts solubility and permeability profiles, making it a distinct chemical entity for lead optimization where reduced lipophilicity is desirable.
